(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
(Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
As medicinal chemistry continues to navigate the complex demands of modern pharmacokinetics and target binding, the strategic incorporation of bifunctional building blocks has become paramount. (Prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine —a highly versatile secondary amine—exemplifies this design philosophy. By marrying the late-stage functionalization potential of an allyl (prop-2-en-1-yl) group with the metabolic shielding and lipophilic properties of a 3,3,3-trifluoropropyl moiety, this compound serves as a critical scaffold for accelerating drug discovery.
This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream applications of this fluorinated building block, designed specifically for researchers and process chemists.
Physicochemical Profiling & Structural Dynamics
The utility of (prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine lies in its unique structural dynamics. The strong electron-withdrawing nature of the trifluoromethyl (
Furthermore, the incorporation of fluorine significantly alters the lipophilicity and metabolic stability of the compound, effectively shielding adjacent sites from Cytochrome P450-mediated oxidation[2].
Quantitative Data Summary
| Property | Value / Descriptor |
| IUPAC Name | N-(3,3,3-trifluoropropyl)prop-2-en-1-amine |
| Molecular Formula | |
| Molecular Weight | 153.15 g/mol |
| Exact Mass | 153.0765 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 (3 |
| Rotatable Bonds | 4 |
| Calculated LogP | ~1.8 - 2.1 |
| Amine Classification | Secondary Aliphatic Amine |
Synthetic Methodologies
The most efficient and scalable route to synthesize (prop-2-en-1-yl)(3,3,3-trifluoropropyl)amine is the direct reductive amination of 3,3,3-trifluoropropanal with allylamine[3].
Causality in Reagent Selection
Sodium triacetoxyborohydride (
Step-by-step reductive amination workflow utilizing sodium triacetoxyborohydride.
Protocol: Reductive Amination via STAB
Step 1: Preparation & Imine Formation
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In an oven-dried round-bottom flask under an inert
atmosphere, dissolve 3,3,3-trifluoropropanal (1.0 equiv, 10 mmol) and allylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M[3]. Note: DCE is preferred over THF as it accelerates the reaction kinetics for STAB-mediated reductions[4]. -
Stir the mixture at 25°C for 30–45 minutes to allow for complete in situ imine formation.
Step 2: Selective Reduction 3. Add sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes. The portion-wise addition controls the mild exotherm and prevents localized heating. 4. Stir the suspension at room temperature for 12–16 hours[3].
Step 3: Self-Validating QC Checkpoints 5. Validation: Monitor the reaction via LC-MS or TLC (ninhydrin stain).
-
Troubleshooting: If unreacted imine persists, add an additional 0.2 equiv of STAB. If dialkylation is observed (rare with secondary amine products), ensure the aldehyde is added dropwise to the amine in future runs.
Step 4: Quench & Purification
6. Quench the reaction by slowly adding saturated aqueous
Downstream Applications in Drug Discovery
The bifunctional nature of this molecule allows it to serve as a central node in divergent synthetic pathways.
Late-Stage Functionalization via Olefin Cross-Metathesis
The terminal alkene of the allyl group acts as a "Type I" olefin in the Chatterjee-Grubbs empirical model for cross-metathesis[5]. Type I olefins undergo rapid homodimerization, but crucially, their homodimers are highly susceptible to secondary metathesis[5]. This makes the allyl moiety an ideal substrate for coupling with more sterically hindered or electron-deficient "Type II/III" olefins using Grubbs 2nd Generation catalyst. This enables the rapid synthesis of complex, fluorinated peptidomimetics or macrocycles without requiring de novo synthesis.
Metabolic Shielding
The 3,3,3-trifluoropropyl group is frequently utilized as a bioisostere for lipophilic alkyl chains. The strong C–F bonds resist oxidative cleavage, effectively blocking metabolic soft spots that would otherwise be rapidly degraded by hepatic enzymes[2].
Divergent functional utility of the fluorinated alkyl and allyl moieties in drug design.
Analytical Validation Parameters
To confirm the structural integrity and purity of the synthesized building block, the following analytical parameters should be validated:
-
H NMR (400 MHz,
): Look for the characteristic multiplet of the internal allyl proton ( 5.8–6.0 ppm) and the terminal alkene protons ( 5.1–5.3 ppm). The methylene protons adjacent to the group will appear as a complex multiplet due to coupling ( 2.2–2.5 ppm). -
F NMR (376 MHz,
): A distinct triplet should be observed around to ppm, confirming the presence of the intact group. -
LC-MS (ESI+): Expected
peak at 154.1.
References
1.[3] BenchChem. A Comparative Guide to the Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine. BenchChem. 2.[1] Gillis, E. P., et al. Tactical Applications of Fluorine in Drug Design and Development. ResearchGate (Journal of Medicinal Chemistry). 3.[2] Wang, J., et al. Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews - ACS Publications. 4.[4] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications. 5.[5] Chatterjee, A. K., et al. A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society - ACS Publications.
